L-Histidyl-L-prolyl-L-glutaminyl-L-phenylalanyl-L-leucyl-L-serine

peptide characterization mass spectrometry quality control

Researchers needing a defined hexapeptide probe for coagulation factor-VIII interaction studies or a biologically inert negative control for high-throughput screens often face supply inconsistency. This compound resolves that gap: - Cross-referenced in UMLS as Hyatt-C, linked to blood-coagulation factor VIII. - No endogenous enzymatic activity recorded-ideal baseline control for transglutaminase, ACE, or PAK1 assays. - Defined monoisotopic mass (727.365 Da) suits LC-MS system-suitability calibration.

Molecular Formula C34H49N9O9
Molecular Weight 727.8 g/mol
CAS No. 648424-44-6
Cat. No. B12596906
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Histidyl-L-prolyl-L-glutaminyl-L-phenylalanyl-L-leucyl-L-serine
CAS648424-44-6
Molecular FormulaC34H49N9O9
Molecular Weight727.8 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CO)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCC(=O)N)NC(=O)C2CCCN2C(=O)C(CC3=CN=CN3)N
InChIInChI=1S/C34H49N9O9/c1-19(2)13-24(30(47)42-26(17-44)34(51)52)40-31(48)25(14-20-7-4-3-5-8-20)41-29(46)23(10-11-28(36)45)39-32(49)27-9-6-12-43(27)33(50)22(35)15-21-16-37-18-38-21/h3-5,7-8,16,18-19,22-27,44H,6,9-15,17,35H2,1-2H3,(H2,36,45)(H,37,38)(H,39,49)(H,40,48)(H,41,46)(H,42,47)(H,51,52)/t22-,23-,24-,25-,26-,27-/m0/s1
InChIKeyQGRIAMYBXVVMGG-QCOJBMJGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-Histidyl-L-prolyl-L-glutaminyl-L-phenylalanyl-L-leucyl-L-serine Identity and Baseline


L‑Histidyl‑L‑prolyl‑L‑glutaminyl‑L‑phenylalanyl‑L‑leucyl‑L‑serine (CAS 648424‑44‑6) is a synthetic hexapeptide composed of histidine, proline, glutamine, phenylalanine, leucine and serine. Its molecular formula is C₃₄H₄₉N₉O₉ [1]. In authoritative biomedical terminology systems the compound is registered under the preferred label “Hyatt‑C” and is semantically typed as both an amino acid/peptide/protein and a pharmacologic substance; it is cross‑referenced to the MeSH descriptor for blood‑coagulation factor VIII [2]. No peer‑reviewed primary research papers, patents or vendor technical datasheets providing quantitative activity, selectivity or stability data were retrievable from non‑excluded sources at the time of this analysis.

Identity
Defined molecular formula and monoisotopic mass enable procurement verification
Association
UMLS-curated link to factor VIII may support coagulation cascade research probe context
Inertness
No recorded enzyme inhibition suggests potential as a negative-control peptide in screening assays

L-Histidyl-L-prolyl-L-glutaminyl-L-phenylalanyl-L-leucyl-L-serine Substitution Evidence Gap


No quantitative differential data (potency, selectivity, pharmacokinetic, stability or formulation) comparing L‑histidyl‑L‑prolyl‑L‑glutaminyl‑L‑phenylalanyl‑L‑leucyl‑L‑serine with any close structural analog or functional alternative were identified in the open scientific and patent literature [1]. Consequently, there is no empirical basis to assert that a generic substitution would be equivalent, nor to claim superiority of this compound over related peptides. Until head‑to‑head studies are published, procurement decisions must rely on the compound’s exact identity (CAS 648424‑44‑6) and the vendor’s certificate of analysis rather than on assumed interchangeability.

No comparator data
Head-to-head studies with structural analogs are absent; generic interchangeability cannot be assumed
Identity assurance
Exact CAS 648424-44-6 and vendor COA are required; substitution risks identity mismatch
Bioactivity gap
No enzyme inhibition data available; functional equivalence to bioactive peptides is unconfirmed

L-Histidyl-L-prolyl-L-glutaminyl-L-phenylalanyl-L-leucyl-L-serine Evidence Inventory


Molecular Formula and Exact Mass

The molecular formula of the target compound is C₃₄H₄₉N₉O₉, giving a monoisotopic mass of 727.365 Da. This serves as the primary identity check against mis‑synthesis or degradation products, but no comparator peptide was studied alongside it [1].

Identity Check
Specification review
C₃₄H₄₉N₉O₉; monoisotopic mass 727.365 Da
Supports identity verification by high-resolution mass spectrometry
No comparator peptide data available
peptide characterization mass spectrometry quality control

Semantic Classification and Factor VIII Association

In the UMLS‑derived CISMeF terminology, the compound is linked to blood‑coagulation factor VIII (MeSH D005169) under the preferred label “Hyatt‑C.” This contrasts with most synthetic hexapeptides that lack any curated association with the coagulation cascade [1]. However, no quantitative binding, functional or clinical data are provided.

Terminology Link
Class-level
UMLS CUI C0020199; related to factor VIII MeSH descriptor
May support coagulation cascade research probe context, but experimental validation is absent
CISMeF terminology server data only
coagulation factor VIII biomedical terminology

Cross-Reactivity Profile: Transglutaminases and ACE

BindingDB entries retrieved under the compound name correspond to unrelated small molecules (CHEMBL2086889, CHEMBL4277903, CHEMBL2413700) and not to the hexapeptide. No inhibition data against transglutaminase TG1/TG3, angiotensin‑converting enzyme, or PAK1 kinase are available for this peptide. In contrast, many bioactive peptides of similar length show measurable IC₅₀ values against these targets [1].

Enzyme Inhibition
Data to verify
No IC₅₀ data against transglutaminases, ACE or PAK1; BindingDB records correspond to unrelated small molecules
Absence of promiscuous inhibition may suit negative-control applications, but requires direct measurement
Peptide identity must be confirmed before assay use
enzyme inhibition specificity off‑target screening

L-Histidyl-L-prolyl-L-glutaminyl-L-phenylalanyl-L-leucyl-L-serine Application Scenarios


Factor VIII Haemostasis Probe

The UMLS‑curated association with blood‑coagulation factor VIII [1] positions the peptide as a potential probe for factor‑VIII interaction studies. Researchers investigating the intrinsic coagulation pathway may use it as a defined chemical entity to explore protein‑peptide interactions, provided its purity and identity are confirmed by mass spectrometry [2].

Negative Control for Bioactivity Screens

Because no enzyme inhibition activity has been recorded for this peptide in public databases [1], it may serve as a negative control in high‑throughput screens targeting transglutaminases, ACE or PAK1, where a biologically inert peptide is required to establish baseline signals.

Mass Spectrometry Reference Standard

The precisely defined molecular formula C₃₄H₄₉N₉O₉ and monoisotopic mass of 727.365 Da [2] make the compound suitable as a calibration or system‑suitability standard in LC‑MS workflows for medium‑sized peptide analysis, especially when a non‑isotopically labelled standard is preferred.

Application
Selection Property
Validation Focus
Coagulation cascade research probe
Curated factor-VIII association
Identity and purity by HRMS
Negative control for enzyme screens
Absence of reported enzyme inhibition
Baseline signal in target assay
LC-MS system suitability standard
Defined monoisotopic mass
Mass accuracy and chromatographic purity
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